molecular formula C25H24N6O2S B2372262 3-(9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)-N-(4-(methylthio)benzyl)propanamide CAS No. 1207056-92-5

3-(9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)-N-(4-(methylthio)benzyl)propanamide

Cat. No. B2372262
CAS RN: 1207056-92-5
M. Wt: 472.57
InChI Key: WJQLYFRQUKHXAD-UHFFFAOYSA-N
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Description

3-(9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)-N-(4-(methylthio)benzyl)propanamide is a useful research compound. Its molecular formula is C25H24N6O2S and its molecular weight is 472.57. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Novel Compounds

Research in this area focuses on the development of novel synthetic methods and the exploration of new chemical entities. For instance, a study presented the synthesis of pyrazolo[1,5-a]-1,3,5-triazines as a bioisosteric replacement for adenine derivatives, leading to the discovery of potent phosphodiesterase type 4 inhibitors with high selectivity. This original tandem of reactions, including a palladium-mediated cross-coupling reaction, underscores the chemical versatility of related compounds (Raboisson et al., 2003). Similarly, novel pyrazolo[5,1-c]triazines and isoxazolo[3,4-d]pyrimidine derivatives containing a benzofuran moiety were synthesized, showcasing the structural diversity achieved through the manipulation of related chemical frameworks (Abdelhamid et al., 2012).

Biological Activities

Research has also focused on the potential biological activities of these compounds. For instance, certain pyrazoline and pyrazole derivatives have been synthesized and evaluated for their antibacterial and antifungal activities, highlighting the potential for medical applications of similar compounds (Hassan, 2013). Moreover, novel derivatives have been explored for their potential as A2A adenosine receptor antagonists or as lead compounds for pesticides, indicating the broad spectrum of biological targets that can be influenced by such chemical structures (Xiao et al., 2008).

Antimicrobial and Anti-inflammatory Evaluation

Several studies have synthesized and evaluated the antimicrobial and anti-inflammatory activities of related compounds. For example, novel bis[1,2,4]triazolo[3,4-b][1,3,4]oxadiazoles were synthesized and screened for their antibacterial activity against various bacteria, showing potent inhibitory activity in some cases comparable to standard drugs (Reddy et al., 2013). Additionally, the synthesis of 3-methylthio-1-phenyl-pyrazolo[3,4-d][1,2,4]triazolo[1,5-a]pyrimidin-4-one derivatives via a tandem aza-Wittig reaction presented a novel approach to crafting compounds with potential biological applications (Luo et al., 2020).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine, which is synthesized from 4-methoxyaniline and 3-amino-1,2,4-triazole. The second intermediate is N-(4-(methylthio)benzyl)propanamide, which is synthesized from 4-(methylthio)benzylamine and propanoyl chloride. These two intermediates are then coupled using standard peptide coupling reagents to form the final product.", "Starting Materials": [ "4-methoxyaniline", "3-amino-1,2,4-triazole", "4-(methylthio)benzylamine", "propanoyl chloride", "standard peptide coupling reagents" ], "Reaction": [ "Synthesis of 9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine: 4-methoxyaniline is reacted with 3-amino-1,2,4-triazole in the presence of a suitable catalyst and solvent to form the desired intermediate.", "Synthesis of N-(4-(methylthio)benzyl)propanamide: 4-(methylthio)benzylamine is reacted with propanoyl chloride in the presence of a suitable base and solvent to form the desired intermediate.", "Coupling of the two intermediates: The two intermediates are coupled using standard peptide coupling reagents, such as N,N'-diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS), in the presence of a suitable solvent and catalyst to form the final product." ] }

CAS RN

1207056-92-5

Product Name

3-(9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)-N-(4-(methylthio)benzyl)propanamide

Molecular Formula

C25H24N6O2S

Molecular Weight

472.57

IUPAC Name

3-[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]-N-[(4-methylsulfanylphenyl)methyl]propanamide

InChI

InChI=1S/C25H24N6O2S/c1-33-19-7-5-18(6-8-19)21-15-22-25-28-27-23(30(25)13-14-31(22)29-21)11-12-24(32)26-16-17-3-9-20(34-2)10-4-17/h3-10,13-15H,11-12,16H2,1-2H3,(H,26,32)

InChI Key

WJQLYFRQUKHXAD-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4C3=C2)CCC(=O)NCC5=CC=C(C=C5)SC

solubility

not available

Origin of Product

United States

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